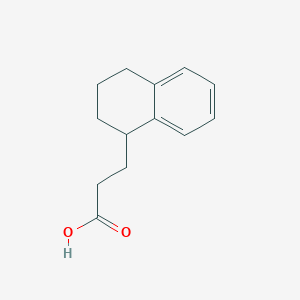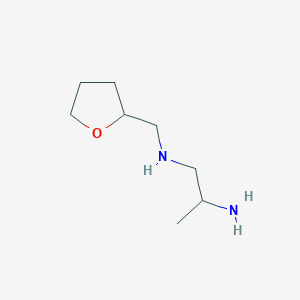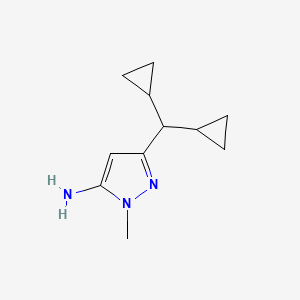![molecular formula C12H16BNO4 B13337228 (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid](/img/structure/B13337228.png)
(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid is a chemical compound with a unique structure that includes a boronic acid group attached to a phenyl ring, which is further connected to a spirocyclic system containing an amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the spirocyclic intermediate, which is then functionalized to introduce the amino group. The final step involves the coupling of the phenyl ring with the boronic acid group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency .
化学反応の分析
Types of Reactions
(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include boronic esters, secondary or tertiary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe. The spirocyclic structure provides stability and specificity in its interactions with biological targets .
類似化合物との比較
Similar Compounds
- (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)methanol
- (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)acetic acid
- (4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)phosphonic acid
Uniqueness
(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid is unique due to its boronic acid group, which provides specific reactivity and interaction capabilities not found in similar compounds. This makes it particularly valuable in applications requiring selective binding to diols and other nucleophiles .
特性
分子式 |
C12H16BNO4 |
|---|---|
分子量 |
249.07 g/mol |
IUPAC名 |
[4-(2-amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c14-11(7-12(8-11)17-5-6-18-12)9-1-3-10(4-2-9)13(15)16/h1-4,15-16H,5-8,14H2 |
InChIキー |
GFFNIFPYOJMUKI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2(CC3(C2)OCCO3)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid](/img/structure/B13337150.png)
![2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B13337151.png)







![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B13337222.png)

![tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate](/img/structure/B13337224.png)
![2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13337236.png)
![5-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13337240.png)
